5,5-Dimethyl-2-hexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethylhexan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-7(9)5-6-8(2,3)4/h7,9H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSUCVXVCHZTEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334388 | |

| Record name | 5,5-dimethyl-2-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31841-77-7 | |

| Record name | 5,5-dimethyl-2-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,5-Dimethyl-2-hexanol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and reactive characteristics of 5,5-Dimethyl-2-hexanol. The information is intended for use in research, chemical synthesis, and drug development applications where a thorough understanding of this secondary alcohol is required.

Chemical Structure and Identification

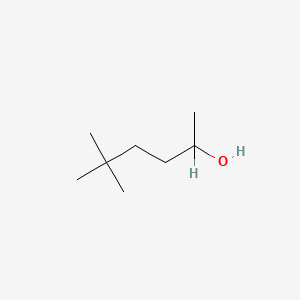

This compound is a branched-chain aliphatic alcohol. Its structure consists of a hexane (B92381) backbone with a hydroxyl group (-OH) at the second carbon position and two methyl groups at the fifth carbon position. This structure results in a chiral center at the carbon atom bonded to the hydroxyl group.

dot graph G { layout="neato"; node [shape=plaintext]; bgcolor="#FFFFFF";

// Atom nodes C1 [label="CH₃", pos="0,0!", fontcolor="#202124"]; C2 [label="CH", pos="1.5,0.75!", fontcolor="#202124"]; C3 [label="CH₂", pos="3,0!", fontcolor="#202124"]; C4 [label="CH₂", pos="4.5,0.75!", fontcolor="#202124"]; C5 [label="C", pos="6,0!", fontcolor="#202124"]; C6 [label="CH₃", pos="7.5,0.75!", fontcolor="#202124"]; C7 [label="CH₃", pos="6,-1.5!", fontcolor="#202124"]; O [label="OH", pos="1.5,2.25!", fontcolor="#EA4335"];

// Bond edges edge [color="#202124"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C5 -- C7; C2 -- O; } Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5,5-dimethylhexan-2-ol |

| CAS Number | 31841-77-7 |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| InChI | InChI=1S/C8H18O/c1-7(9)5-6-8(2,3)4/h7,9H,5-6H2,1-4H3 |

| InChIKey | NMSUCVXVCHZTEH-UHFFFAOYSA-N |

| SMILES | CC(O)CCC(C)(C)C |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and application in various experimental setups.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Boiling Point | 166 °C | [1] |

| Refractive Index (n_D²⁰) | 1.421 | [1] |

| Molecular Weight | 130.2279 g/mol | [2] |

| XLogP3-AA | 2.4 | [3] |

| Topological Polar Surface Area | 20.2 Ų | [3] |

| Complexity | 71.1 | [3] |

Spectroscopic Data (Predicted)

While experimental spectra are available through databases, this section provides predicted data based on the chemical structure, which is useful for preliminary identification.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~3.8 ppm (m, 1H, CH-OH), δ ~1.4-1.6 ppm (m, 2H, CH₂), δ ~1.2-1.4 ppm (m, 2H, CH₂), δ ~1.1 ppm (d, 3H, CH₃-CH), δ ~0.9 ppm (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ ~68 ppm (CH-OH), δ ~40 ppm (CH₂), δ ~31 ppm (C(CH₃)₃), δ ~30 ppm (CH₃), δ ~24 ppm (CH₂), δ ~23 ppm (CH₃-CH) |

| IR Spectroscopy | ~3350 cm⁻¹ (broad, O-H stretch), ~2960 cm⁻¹ (strong, C-H stretch), ~1470 cm⁻¹ (C-H bend), ~1100 cm⁻¹ (C-O stretch) |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 130. Common fragments: m/z 115 (M-15, loss of CH₃), m/z 112 (M-18, loss of H₂O), m/z 73 (cleavage at C2-C3), m/z 57 (tert-butyl cation), m/z 45 (CH₃CHOH⁺).[4][5] The molecular ion peak is expected to be of low intensity or absent.[6][7] |

Experimental Protocols

The following sections detail generalized experimental protocols that are applicable to this compound for its synthesis, analysis, and common reactions.

This protocol describes a plausible synthesis route for this compound starting from 1-bromo-3,3-dimethylbutane (B154914) and acetaldehyde (B116499).[8][9][10]

Methodology:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 1-bromo-3,3-dimethylbutane in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed.

-

Reaction with Acetaldehyde: The Grignard reagent is cooled in an ice bath, and a solution of acetaldehyde in anhydrous diethyl ether is added dropwise with stirring. The reaction is allowed to proceed at room temperature for a few hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.

Secondary alcohols can be oxidized to ketones using various oxidizing agents. A common laboratory-scale method involves the use of pyridinium (B92312) chlorochromate (PCC).

Methodology:

-

A solution of this compound in dichloromethane (B109758) is added to a suspension of PCC in dichloromethane.

-

The mixture is stirred at room temperature and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel to remove the chromium salts.

-

The solvent is evaporated to yield the crude 5,5-Dimethyl-2-hexanone, which can be further purified by distillation or chromatography.

The esterification of this compound with a carboxylic acid, such as acetic acid, can be achieved through Fischer esterification, which is an acid-catalyzed equilibrium reaction.[11][12][13]

Methodology:

-

This compound is mixed with an excess of acetic acid and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

The mixture is heated to reflux. To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus.

-

After the reaction is complete, the mixture is cooled, and the excess acid is neutralized with a base (e.g., sodium bicarbonate solution).

-

The ester is extracted with an organic solvent, washed, dried, and purified by distillation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [14][15][16][17]

-

Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. A D₂O shake can be performed to confirm the hydroxyl proton signal.[15]

Infrared (IR) Spectroscopy: [18][19][20][21]

-

Sample Preparation: For a liquid sample, a spectrum can be obtained as a neat thin film between two salt plates (e.g., NaCl) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): [4][5][6][7][22][23]

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS) for separation from impurities.

-

Ionization: Electron Impact (EI) is a common ionization method for this type of molecule.

-

Analysis: The resulting mass spectrum will show the molecular ion (if stable enough) and a characteristic fragmentation pattern.

Biological Activity and Signaling Pathways

There is currently no significant scientific literature available to suggest that this compound is involved in any specific biological signaling pathways or possesses notable pharmacological activity. Its primary relevance in a drug development context would be as a synthetic intermediate or a starting material for the synthesis of more complex, biologically active molecules.

Safety Information

Disclaimer: This document is intended for informational purposes for qualified professionals. The experimental protocols are generalized and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. This compound [stenutz.eu]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C8H18O | CID 520545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

- 10. quora.com [quora.com]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. magritek.com [magritek.com]

- 17. youtube.com [youtube.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. benchchem.com [benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. solubilityofthings.com [solubilityofthings.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the Physical Properties of 5,5-Dimethylhexan-2-ol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known physical and chemical properties of 5,5-dimethylhexan-2-ol (CAS No: 31841-77-7). The information presented is compiled from publicly available databases and literature. It should be noted that while computed data for this compound is available, extensive experimental values for key physical properties such as boiling and melting points are not widely reported in the public domain.

Physicochemical Properties

The properties of 5,5-dimethylhexan-2-ol are summarized below. The data is a combination of experimentally derived values and computationally predicted properties from established chemical databases.

| Property | Value | Data Type | Source |

| Molecular Formula | C₈H₁₈O | --- | [1][2] |

| Molecular Weight | 130.23 g/mol | Computed | [1] |

| IUPAC Name | 5,5-dimethylhexan-2-ol | --- | [1] |

| CAS Registry Number | 31841-77-7 | --- | [1][2] |

| Coefficient of Thermal Expansion (@ 25°C) | 0.00066026 (1/°C) | Experimental | [3] |

| XLogP3-AA | 2.4 | Computed | [1] |

| Hydrogen Bond Donor Count | 1 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 1 | Computed | [1] |

| Rotatable Bond Count | 3 | Computed | [1] |

| Exact Mass | 130.135765193 Da | Computed | [1] |

| Topological Polar Surface Area | 20.2 Ų | Computed | [1] |

| Complexity | 71.1 | Computed | [1] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid organic compound such as 5,5-dimethylhexan-2-ol is typically determined via distillation.

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The round-bottom flask is charged with the 5,5-dimethylhexan-2-ol sample and a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Temperature Measurement: The thermometer bulb is positioned so that its top is level with the side arm of the Claisen adapter leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.

-

Data Recording: The temperature is recorded when it stabilizes during a steady distillation rate (i.e., when vapor is condensing and dripping into the receiving flask at a constant rate). This stable temperature is the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Density

The density of a liquid can be accurately measured using a pycnometer (specific gravity bottle).

-

Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed (m₁).

-

Filling with Water: The pycnometer is filled with distilled water of a known temperature (e.g., 20°C) and weighed again (m₂). The mass of the water is (m₂ - m₁).

-

Filling with Sample: The pycnometer is emptied, dried completely, and then filled with 5,5-dimethylhexan-2-ol at the same temperature. It is weighed for a third time (m₃). The mass of the sample is (m₃ - m₁).

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Solubility

A general protocol to determine the qualitative or quantitative solubility of 5,5-dimethylhexan-2-ol in a solvent (e.g., water, ethanol).

-

Solvent Preparation: A known volume of the chosen solvent (e.g., 10 mL) is placed in a test tube or beaker at a controlled temperature.

-

Solute Addition: A small, pre-weighed amount of 5,5-dimethylhexan-2-ol is added to the solvent.

-

Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to ensure maximum dissolution.

-

Observation: The solution is observed for any undissolved solute. If the solution is clear, the compound is soluble at that concentration.

-

Saturation Point (for quantitative analysis): The process is repeated by adding small, known quantities of the solute until the saturation point is reached (i.e., a persistent precipitate or cloudiness is observed). The total mass of solute dissolved in the known volume of solvent is then used to calculate the solubility, often expressed in g/100 mL or mol/L.

Logical Workflow: Synthesis

A common and logical method for the synthesis of a secondary alcohol like 5,5-dimethylhexan-2-ol is the reduction of the corresponding ketone, 5,5-dimethylhexan-2-one. This reaction is typically achieved with a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol.

References

An In-depth Technical Guide to 5,5-Dimethyl-2-hexanol (CAS 31841-77-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,5-Dimethyl-2-hexanol (CAS 31841-77-7), a chiral secondary alcohol. It details the compound's physicochemical properties, spectroscopic data, synthesis and purification protocols, and safety and toxicological information. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development by consolidating key technical information and outlining experimental methodologies.

Chemical and Physical Properties

This compound is a branched-chain aliphatic alcohol. Its structure consists of a hexane (B92381) backbone with a hydroxyl group at the second carbon and two methyl groups at the fifth carbon. The presence of a stereocenter at the C2 position means that it exists as a pair of enantiomers, (R)- and (S)-5,5-dimethyl-2-hexanol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 31841-77-7 | [1] |

| Molecular Formula | C₈H₁₈O | [1] |

| Molecular Weight | 130.23 g/mol | [2] |

| IUPAC Name | 5,5-dimethylhexan-2-ol | [2] |

| Boiling Point | 166 °C | |

| Refractive Index | 1.421 | |

| Density | (Not available) | |

| Solubility | (Not available) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectral data.

Table 2: Spectroscopic Data of this compound

| Technique | Key Features |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| FTIR (Vapor) | Data available on PubChem.[2] |

| Mass Spec (GC-MS) | Data available on PubChem.[2] |

Synthesis and Purification

The synthesis of this compound can be achieved through established organic chemistry methodologies, primarily via Grignard reactions or the reduction of the corresponding ketone. The synthesis of chiral alcohols is a critical aspect of modern pharmaceutical development.[3][4][5][6][7]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a general procedure for the synthesis of a secondary alcohol, which can be adapted for this compound by using the appropriate Grignard reagent and aldehyde. For the synthesis of this compound, one could react 4,4-dimethylpentanal (B3058898) with methylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Methyl iodide

-

4,4-dimethylpentanal

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a solution of methyl iodide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming and is characterized by the disappearance of the magnesium and the formation of a cloudy grey solution.

-

Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of 4,4-dimethylpentanal in anhydrous diethyl ether dropwise from the dropping funnel, maintaining a gentle reflux. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Ketone Reduction

An alternative route involves the reduction of the corresponding ketone, 5,5-dimethyl-2-hexanone. This method is particularly useful for achieving high stereoselectivity when using chiral reducing agents.

Materials:

-

5,5-Dimethyl-2-hexanone

-

Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Methanol (B129727) or Ethanol (for NaBH₄) or Diethyl ether/THF (for LiAlH₄)

-

Dilute aqueous acid (e.g., HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5,5-dimethyl-2-hexanone in the appropriate solvent (e.g., methanol for NaBH₄). Cool the solution in an ice bath.

-

Reduction: Slowly add the reducing agent (e.g., NaBH₄) portion-wise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Work-up: Carefully quench the reaction by the slow addition of water, followed by dilute aqueous acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solution under reduced pressure. The crude alcohol can be purified by column chromatography or distillation.

Caption: Workflow for the synthesis via ketone reduction.

Applications in Research and Drug Development

Chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[3][5] Their stereochemistry often plays a pivotal role in their biological activity. While specific applications for this compound are not extensively documented in the available literature, its structure as a chiral secondary alcohol makes it a potential candidate for use as a chiral auxiliary or as a synthon in the development of new chemical entities.[8][9]

For instance, chiral secondary alcohols are precursors to a variety of drugs, including antidepressants like Prozac and cardiovascular medications like isoproterenol.[3] The synthesis of single-enantiomer drugs is of paramount importance in the pharmaceutical industry to enhance efficacy and minimize side effects.

Safety and Toxicology

Detailed toxicological data for this compound is limited. However, information on related C8 alcohols provides some guidance on its potential hazards. Generally, C8 alcohols have a low order of acute toxicity.[10]

Handling and Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.

Toxicological Profile (General for C8 Alcohols):

-

Acute Oral Toxicity: Generally low.[10]

-

Dermal Toxicity: Generally low.[10]

-

Skin and Eye Irritation: May cause irritation upon contact.

-

Genotoxicity: The long-chain alcohols category, which includes C8 alcohols, is generally considered to have low genotoxic potential.[10]

Further toxicological studies would be necessary to establish a comprehensive safety profile for this compound.

Conclusion

This compound is a chiral secondary alcohol with potential applications in organic synthesis and drug discovery. This guide has summarized its key properties, provided general synthetic protocols, and outlined safety considerations. Further research is needed to fully elucidate its spectroscopic characteristics, explore its utility as a chiral building block, and establish a detailed toxicological profile. This document serves as a foundational resource to aid researchers in their work with this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C8H18O | CID 520545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. キラル補助剤 [sigmaaldrich.com]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-depth Technical Guide to the Stereoisomers and Chirality of 5,5-Dimethyl-2-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers and chirality of 5,5-dimethyl-2-hexanol, a chiral secondary alcohol. This document details the molecule's stereochemistry, methods for the synthesis of its enantiomers, and protocols for their analytical separation and characterization.

Introduction to the Chirality of this compound

This compound possesses a single stereocenter at the second carbon atom (C2), the carbon to which the hydroxyl group is attached. This tetrahedral carbon is bonded to four different substituents: a hydrogen atom, a hydroxyl group, a methyl group, and a 3,3-dimethylbutyl group. Consequently, this compound is a chiral molecule and exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-5,5-dimethyl-2-hexanol and (S)-5,5-dimethyl-2-hexanol.

dot

Caption: Enantiomers of this compound.

Physicochemical Properties of this compound Stereoisomers

| Property | Value (for Racemic Mixture) | Reference |

| Molecular Formula | C₈H₁₈O | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| Boiling Point | 166 °C | [2] |

| Refractive Index (n_D) | 1.421 | [2] |

| Specific Rotation ([α]ᵥ²⁰) | ||

| (R)-5,5-dimethyl-2-hexanol | Not Reported | |

| (S)-5,5-dimethyl-2-hexanol | Not Reported |

Synthesis of this compound Enantiomers

The enantioselective synthesis of (R)- and (S)-5,5-dimethyl-2-hexanol is most commonly achieved through the asymmetric reduction of the prochiral precursor, 5,5-dimethyl-2-hexanone.[3]

Synthesis of the Precursor: 5,5-Dimethyl-2-hexanone

5,5-Dimethyl-2-hexanone can be synthesized via the reaction of an appropriate organometallic reagent with a carboxylic acid derivative. A detailed protocol is outlined below.

Experimental Protocol: Synthesis of 5,5-Dimethyl-2-hexanone

-

Reaction: Grignard reaction between t-butylmagnesium chloride and acetyl chloride.

-

Reagents:

-

t-Butyl chloride

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Acetyl chloride

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Prepare t-butylmagnesium chloride by adding a solution of t-butyl chloride in anhydrous diethyl ether to magnesium turnings in a flame-dried flask under an inert atmosphere.

-

Cool the Grignard reagent to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of acetyl chloride in anhydrous diethyl ether to the cooled Grignard reagent with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by distillation to yield 5,5-dimethyl-2-hexanone.

-

Enantioselective Reduction of 5,5-Dimethyl-2-hexanone

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. This method utilizes a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the reduction by a borane (B79455) reagent.

dot

References

Solubility Profile of 5,5-Dimethyl-2-hexanol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5,5-Dimethyl-2-hexanol

This compound is a branched-chain alcohol with the chemical formula C8H18O.[1][2][3] Its structure, featuring a hydroxyl (-OH) group and a bulky tert-butyl group, significantly influences its physicochemical properties, including its solubility in various organic solvents. The polarity imparted by the hydroxyl group allows for hydrogen bonding, while the nonpolar alkyl chain dictates its interaction with nonpolar solvents.[4] Understanding the solubility of this compound is critical for its application in chemical synthesis, formulation development, and various research settings.

Physicochemical Properties of this compound and a Structural Isomer:

| Property | This compound | 2,5-Dimethyl-2-hexanol (Structural Isomer) |

| Molecular Formula | C8H18O[1][2][3] | C8H18O[5][6] |

| Molecular Weight | 130.23 g/mol [1][2][3] | 130.23 g/mol [5][6] |

| Boiling Point | Not Available | 157.9 °C at 760 mmHg[6] |

| Density | Not Available | 0.821 g/cm³[6] |

| General Solubility | Not Available | Soluble in organic solvents with limited solubility in water.[5] |

Expected Solubility in Common Organic Solvents

The solubility of an alcohol is determined by the balance between its polar hydroxyl group and its nonpolar hydrocarbon chain. For this compound, the eight-carbon chain suggests a significant nonpolar character. However, the branching in the alkyl chain can increase its solubility in certain solvents compared to its straight-chain isomer, 1-octanol.[7] This is because branching reduces the surface area of the nonpolar part, decreasing intermolecular van der Waals forces and allowing solvent molecules to interact more readily with the hydroxyl group.[7]

Expected Solubility Profile:

| Solvent Class | Common Examples | Expected Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of this compound can both donate and accept hydrogen bonds, leading to favorable interactions with protic solvents. Shorter-chain alcohols are expected to be good solvents. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents can accept hydrogen bonds from the hydroxyl group of the alcohol. The dipole-dipole interactions between the solvent and the alcohol's hydroxyl group, along with dispersion forces with the alkyl chain, will facilitate dissolution. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to High | The significant nonpolar character of the C8 alkyl chain will lead to good solubility in nonpolar solvents through London dispersion forces. Diethyl ether is expected to be a particularly good solvent due to its ability to accept hydrogen bonds. |

| Water | Low to Limited | While the hydroxyl group can form hydrogen bonds with water, the long, nonpolar hydrocarbon chain is hydrophobic and will limit its solubility in water.[8] Generally, alcohols with more than four to five carbons have limited water solubility. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many applications. The following are standard methodologies for quantifying the solubility of an alcohol in an organic solvent.[9]

3.1. Shake-Flask Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: A known excess amount of this compound is added to a sealed vial containing a measured volume of the chosen organic solvent.

-

Equilibration: The vial is agitated (e.g., using a shaker) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand undisturbed at a constant temperature until any undissolved solute has settled, leaving a saturated solution.

-

Sampling and Analysis: A sample of the clear, saturated supernatant is carefully withdrawn.

-

Quantification: The concentration of this compound in the sample is determined using an appropriate analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[9] This concentration represents the solubility of the compound in that solvent at that temperature.

3.2. Cloud Point Titration

This method is useful for determining the solubility limit and can be faster than the shake-flask method.[10]

Methodology:

-

Setup: A known volume or weight of the solvent is placed in a jacketed vessel with a stirrer and a temperature controller. The solution should be clear.

-

Titration: this compound is slowly added to the vigorously stirred solvent in a dropwise manner, similar to a titration.[10]

-

Observation: The addition is continued until the solution becomes persistently cloudy or turbid. This is known as the "cloud point" and indicates that the solubility limit has been exceeded and a second phase is beginning to form.[10]

-

Quantification: The amount of alcohol added to reach the cloud point is recorded. This allows for the calculation of the solubility at that specific temperature. It is important to note that temperature can significantly affect solubility.[10]

Visualizations

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Caption: Factors Influencing the Solubility of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C8H18O | CID 520545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CAS 3730-60-7: 2,5-Dimethyl-2-hexanol | CymitQuimica [cymitquimica.com]

- 6. guidechem.com [guidechem.com]

- 7. quora.com [quora.com]

- 8. scribd.com [scribd.com]

- 9. benchchem.com [benchchem.com]

- 10. reddit.com [reddit.com]

Synthesis and Discovery of 5,5-Dimethylhexan-2-ol: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and discovery of the secondary alcohol, 5,5-dimethylhexan-2-ol. The document details the primary synthetic routes, experimental methodologies, and available physicochemical data. This information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

5,5-Dimethylhexan-2-ol is a chiral secondary alcohol with the molecular formula C8H18O. Its structure features a hexyl chain with a hydroxyl group at the second position and a bulky tert-butyl group at the fifth position. This substitution pattern imparts specific steric and electronic properties that make it an interesting, albeit not extensively studied, building block in organic synthesis. While its direct applications in drug development are not widely documented, the synthesis of such chiral alcohols is of significant interest for the preparation of more complex molecules with potential biological activity.

Discovery

The initial discovery and first reported synthesis of 5,5-dimethylhexan-2-ol are not well-documented in readily available scientific literature. It is likely that this compound was first synthesized and characterized as part of broader studies on the synthesis and properties of aliphatic alcohols or through systematic investigations of Grignard reactions with various aldehydes and ketones. Without a landmark discovery paper, its emergence into the chemical landscape appears to be a result of the logical extension of established synthetic methodologies.

Synthetic Methodologies

The preparation of 5,5-dimethylhexan-2-ol is primarily achieved through two well-established synthetic strategies: the Grignard reaction and the reduction of the corresponding ketone.

Grignard Reaction

The Grignard reaction offers a versatile and widely used method for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of secondary alcohols. For 5,5-dimethylhexan-2-ol, two main retrosynthetic disconnections are viable:

-

Route A: Reaction of a methylmagnesium halide with 4,4-dimethylpentanal (B3058898).

-

Route B: Reaction of a 4,4-dimethylpentylmagnesium halide with formaldehyde.

Route A is generally more practical due to the commercial availability and stability of the starting materials.

Experimental Protocol: Grignard Reaction of Methylmagnesium Iodide with 4,4-Dimethylpentanal

A general, representative protocol for this synthesis is as follows:

-

Preparation of Methylmagnesium Iodide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a crystal of iodine to activate the magnesium surface. Slowly add a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether to the magnesium suspension under a nitrogen atmosphere. The reaction is typically initiated with gentle heating, and the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

-

Reaction with 4,4-Dimethylpentanal: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of 4,4-dimethylpentanal (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution at 0 °C. Transfer the resulting mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude 5,5-dimethylhexan-2-ol.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Reduction of 5,5-Dimethylhexan-2-one (B1278867)

Another common and efficient method for the synthesis of 5,5-dimethylhexan-2-ol is the reduction of its corresponding ketone, 5,5-dimethylhexan-2-one. Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency and clean reaction profile.

Experimental Protocol: Catalytic Hydrogenation of 5,5-Dimethylhexan-2-one

A typical procedure for the catalytic hydrogenation is as follows:

-

Reaction Setup: In a hydrogenation vessel, dissolve 5,5-dimethylhexan-2-one (1.0 equivalent) in a suitable solvent, such as ethanol (B145695) or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or gas chromatography (GC).

-

Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 5,5-dimethylhexan-2-ol. If necessary, the product can be further purified by distillation or column chromatography.

Data Presentation

Table 1: Physicochemical Properties of 5,5-Dimethylhexan-2-ol

| Property | Value | Reference |

| Molecular Formula | C8H18O | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| CAS Number | 31841-77-7 | [2] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not reported | |

| Density | Not reported | |

| Solubility | Soluble in organic solvents |

Table 2: Summary of Synthetic Routes and Precursors

| Synthetic Route | Precursors | Key Reagents |

| Grignard Reaction | 4,4-Dimethylpentanal, Methylmagnesium halide | Magnesium, Methyl halide, Diethyl ether |

| Ketone Reduction | 5,5-Dimethylhexan-2-one | H2, Pd/C |

Mandatory Visualizations

Caption: Synthetic pathways to 5,5-dimethylhexan-2-ol.

Caption: Experimental workflows for the synthesis of 5,5-dimethylhexan-2-ol.

Conclusion

The synthesis of 5,5-dimethylhexan-2-ol can be reliably achieved through established organic chemistry methodologies, namely the Grignard reaction and the reduction of the corresponding ketone. While detailed experimental data and information regarding its discovery are sparse in the literature, the general protocols provided in this guide offer a solid foundation for its preparation in a laboratory setting. Further research into the specific properties and potential applications of this chiral alcohol may reveal its utility as a valuable intermediate in the development of novel chemical entities.

References

In-depth Technical Guide: Potential Biological Activity of 5,5-Dimethyl-2-hexanol Derivatives

Disclaimer: Extensive searches of scientific literature, patent databases, and academic repositories have revealed no publicly available data on the biological activity of 5,5-Dimethyl-2-hexanol or its derivatives. The following guide is a structured template designed to meet the user's specified format. The experimental data, protocols, and pathways presented herein are adapted from research on other, structurally distinct compounds and are provided for illustrative purposes only. The information in this document does not reflect the actual biological properties of this compound derivatives.

Introduction

This compound is a branched-chain aliphatic alcohol. The introduction of various functional groups to this scaffold could potentially yield derivatives with a range of biological activities. The lipophilic nature of the hexyl chain, combined with the steric hindrance provided by the gem-dimethyl group at the 5-position, may influence how these derivatives interact with biological targets. This guide outlines a hypothetical framework for the investigation of the cytotoxic and antimicrobial properties of such derivatives, based on established methodologies in drug discovery and development.

Hypothetical Biological Activities and Data

The potential biological activities of novel chemical entities are typically first assessed using in vitro assays. This section presents hypothetical data for cytotoxic and antimicrobial activities, formatted as requested.

Cytotoxic Activity

The cytotoxicity of hypothetical this compound derivatives could be evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%, is a standard metric for cytotoxicity.

Table 1: Hypothetical Cytotoxic Activity of this compound Derivatives

| Derivative ID | Functional Group Modification | Cell Line | IC50 (µM) |

| DMH-001 | Ester (Acetate) | A549 (Lung Carcinoma) | > 100 |

| DMH-002 | Ether (Benzyl) | MCF-7 (Breast Adenocarcinoma) | 75.2 |

| DMH-003 | Amine (Dimethylamino) | HeLa (Cervical Cancer) | 42.8 |

| DMH-004 | Thioether (Phenylthio) | U-87 MG (Glioblastoma) | 21.5 |

Antimicrobial Activity

The antimicrobial potential of these derivatives could be assessed against a range of pathogenic bacteria and fungi. Key parameters include the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

| Derivative ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) |

| DMH-005 | Staphylococcus aureus (ATCC 29213) | 64 | 128 |

| DMH-006 | Escherichia coli (ATCC 25922) | 128 | >256 |

| DMH-007 | Candida albicans (ATCC 90028) | 32 | 64 |

| DMH-008 | Pseudomonas aeruginosa (ATCC 27853) | >256 | >256 |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of biological data. The following are representative methodologies for the assays mentioned above.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the MIC of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid medium. The lowest concentration of the agent that inhibits visible growth after a defined incubation period is the MIC.

Protocol:

-

Inoculum Preparation: Prepare a bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

-

MBC Determination (Optional): To determine the MBC, subculture aliquots from the wells with no visible growth onto an appropriate agar (B569324) medium. The MBC is the lowest concentration that shows no growth on the agar plate after incubation.

Visualizations

Diagrams are essential for illustrating complex relationships and workflows. The following are examples created using the DOT language for Graphviz.

Hypothetical Signaling Pathway for Cytotoxicity

This diagram illustrates a potential mechanism by which a derivative could induce apoptosis.

Caption: Hypothetical apoptotic pathway initiated by a this compound derivative.

Experimental Workflow for Cytotoxicity Screening

This diagram outlines the steps involved in screening compounds for cytotoxic activity.

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Conclusion

While there is currently no available research on the biological activities of this compound derivatives, this guide provides a comprehensive and structured framework for how such an investigation could be designed, executed, and reported. The methodologies and data presentation formats are based on established practices in the fields of pharmacology and drug discovery. Future research into this novel chemical space may reveal derivatives with significant therapeutic potential.

The Chemical Reactivity of the Hydroxyl Group in 5,5-Dimethyl-2-hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of the hydroxyl group in 5,5-Dimethyl-2-hexanol. The presence of a bulky tert-butyl group in close proximity to the secondary alcohol functionality significantly influences its reaction pathways and kinetics. This document outlines key reactions, including oxidation, esterification, and dehydration, with a focus on methodologies suitable for this sterically hindered secondary alcohol.

Structural Considerations and General Reactivity

This compound possesses a secondary hydroxyl group on the second carbon of a six-carbon chain. The most notable structural feature is the C5,5-dimethyl substitution (a tert-butyl group), which creates significant steric hindrance around the reaction center. This steric bulk impedes the approach of reagents and can influence the stability of intermediates, thereby dictating the preferred reaction mechanisms and conditions.

Oxidation of the Hydroxyl Group

The oxidation of this compound to its corresponding ketone, 5,5-Dimethyl-2-hexanone, requires reagents that can overcome the steric hindrance. While strong oxidizing agents can be effective, milder, more selective methods are often preferred to avoid side reactions.

Swern Oxidation

The Swern oxidation is a highly effective method for oxidizing sterically hindered alcohols under mild conditions.[1][2] This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534).

Reaction Mechanism:

TEMPO-Mediated Oxidation

2,2,6,6-Tetrachloro-1-piperidinyloxy (TEMPO) is a stable radical that, in the presence of a co-oxidant such as sodium hypochlorite, can catalytically oxidize alcohols. This method is also effective for hindered alcohols.

Quantitative Data for Oxidation of Analogous Hindered Alcohols

| Reaction | Substrate | Reagent | Conditions | Yield (%) | Reference |

| Swern Oxidation | 3,3-Dimethyl-2-butanol | (COCl)₂, DMSO, Et₃N | CH₂Cl₂, -78 °C to rt | >95 | Generic Protocol |

| TEMPO Oxidation | 3,3-Dimethyl-1-butanol | TEMPO, NaOCl, KBr | CH₂Cl₂/H₂O, 0 °C | 80 | [3] |

Note: Data for 3,3-Dimethyl-2-butanol and 3,3-Dimethyl-1-butanol are used as analogs due to the lack of specific data for this compound.

Experimental Protocol: Swern Oxidation of this compound

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

This compound

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Standard glassware for anhydrous reactions

Procedure: [4]

-

A solution of oxalyl chloride (1.5 eq) in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO (2.0 eq) in anhydrous CH₂Cl₂ is added dropwise, and the mixture is stirred for 10 minutes.

-

A solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ is added dropwise, and the reaction is stirred for an additional 15 minutes.

-

Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is stirred for 15 minutes before being allowed to warm to room temperature.

-

The reaction is quenched with water, and the product is extracted with CH₂Cl₂.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to yield 5,5-Dimethyl-2-hexanone.

Esterification of the Hydroxyl Group

Esterification of a sterically hindered secondary alcohol like this compound can be challenging. Standard Fischer esterification conditions may lead to low yields or require harsh conditions that could cause side reactions.

Mitsunobu Reaction

The Mitsunobu reaction is a mild and efficient method for the esterification of alcohols, particularly for secondary alcohols where inversion of stereochemistry is desired.[5][6][7] It involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Reaction Mechanism:

Quantitative Data for Esterification of Analogous Hindered Alcohols

| Reaction | Substrate | Reagents | Conditions | Yield (%) | Reference |

| Mitsunobu Reaction | Secondary Alcohols | PPh₃, DEAD/DIAD, Carboxylic Acid | THF, 0 °C to rt | Generally high | [5][6][7] |

| Esterification | 3,3-Dimethylbutanol | Phthalic anhydride | High temperature | - | [8] |

Note: Specific yield data for Mitsunobu reaction on a closely related hindered alcohol was not found, but the reaction is generally high-yielding. The second entry indicates esterification is possible but may require forcing conditions.

Experimental Protocol: Mitsunobu Esterification of this compound

Materials:

-

This compound

-

Carboxylic acid of choice

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Standard glassware for anhydrous reactions

Procedure: [7]

-

To a solution of this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, is added DEAD or DIAD (1.5 eq) dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash chromatography to remove triphenylphosphine oxide and other byproducts, yielding the desired ester.

Dehydration of the Hydroxyl Group

Acid-catalyzed dehydration of this compound is expected to proceed via an E1 mechanism involving a carbocation intermediate. Due to the steric hindrance and the potential for carbocation rearrangements, a mixture of alkene products is anticipated.

Reaction Mechanism and Potential Products:

The protonation of the hydroxyl group leads to the formation of a good leaving group (water) and a secondary carbocation. This secondary carbocation can undergo a 1,2-hydride shift or a 1,2-methyl shift to form more stable tertiary carbocations, leading to a variety of alkene products.[9][10][11]

Predicted Products from Dehydration of an Analogous Alcohol

For the dehydration of the analogous 3,3-dimethyl-2-butanol, the major product is typically 2,3-dimethyl-2-butene, formed via a methyl shift.[11] Other possible products include 3,3-dimethyl-1-butene (B1661986) (from direct elimination) and 2,3-dimethyl-1-butene (B117154) (from a hydride shift).

Quantitative Data for Dehydration of Analogous Hindered Alcohols

| Reaction | Substrate | Reagent | Conditions | Major Product(s) | Reference |

| Dehydration | 3,3-Dimethyl-2-butanol | H₂SO₄, heat | - | 2,3-Dimethyl-2-butene | [11] |

| Dehydration | 3,3-Dimethyl-2-butanol | H₃PO₄, heat | - | Mixture of alkenes | [12] |

Note: Specific yields are highly dependent on reaction conditions. The major product is the most stable alkene formed after carbocation rearrangement.

Experimental Protocol: Acid-Catalyzed Dehydration of this compound

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride or sodium sulfate

-

Distillation apparatus

Procedure: [12]

-

In a distillation flask, combine this compound and a catalytic amount of concentrated sulfuric acid or phosphoric acid.

-

Heat the mixture to gently distill the alkene products as they are formed.

-

Collect the distillate in a flask cooled in an ice bath.

-

Wash the distillate with saturated sodium bicarbonate solution to neutralize any acid, followed by water.

-

Dry the organic layer with a suitable drying agent.

-

The resulting mixture of alkenes can be analyzed and potentially separated by fractional distillation or gas chromatography.

Conclusion

The hydroxyl group of this compound exhibits reactivity characteristic of a sterically hindered secondary alcohol. Standard reactions such as oxidation, esterification, and dehydration are feasible but require careful selection of reagents and conditions to achieve desired outcomes and minimize side reactions. For oxidation, mild methods like the Swern oxidation are highly effective. Esterification is best accomplished using methods designed for hindered alcohols, such as the Mitsunobu reaction. Dehydration proceeds via a carbocationic intermediate, leading to a mixture of rearranged alkene products. The information and protocols provided in this guide serve as a comprehensive resource for researchers and scientists working with this and structurally related molecules.

References

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. JP2010031021A - Preparation of 3,3-dimethylbutyraldehyde by oxidation of 3,3-dimethyl butanol - Google Patents [patents.google.com]

- 4. Organosynthetic & Organometallic Chemistry: Swern oxidation typical procedure [tvv2008.blogspot.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. brainly.com [brainly.com]

- 10. homework.study.com [homework.study.com]

- 11. youtube.com [youtube.com]

- 12. studylib.net [studylib.net]

Methodological & Application

Application Notes and Protocols for the Extraction of 5,5-Dimethyl-2-hexanol as an Aroma Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethyl-2-hexanol is a branched-chain alcohol that, like other compounds in its class, is anticipated to possess distinct aromatic qualities, potentially contributing to the flavor and fragrance profiles of various consumer products and natural substances. While direct sensory data for this specific compound is not extensively published, analogous branched-chain alcohols are known for their complex aroma profiles, often exhibiting green, woody, fruity, and sometimes floral or cooling notes. The precise characterization and quantification of such volatile compounds are crucial for quality control, product development, and sensory analysis in the food, beverage, and fragrance industries.

This document provides a detailed protocol for the extraction and analysis of this compound from a liquid matrix, such as a beverage, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly suitable for the analysis of volatile and semi-volatile compounds, offering high sensitivity, minimal sample preparation, and the elimination of organic solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for developing appropriate extraction and analytical methodologies.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O | [1][2] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| CAS Number | 31841-77-7 | [1][2] |

| Boiling Point | Not available (165.5 °C for 5,5-dimethyl-1-hexanol) | [3] |

| Structure | CC(O)CCC(C)(C)C | [4] |

Representative Quantitative Data for Higher Alcohols in Beverages

The following table presents representative concentration ranges for various higher alcohols, including those structurally related to this compound, found in cider. This data, obtained by HS-SPME-GC-MS, illustrates typical quantitative results achievable with the described methodology.[1]

| Compound | Concentration Range (mg/L) |

| 2-Methylpropanol | 1.5 - 12.3 |

| Isoamyl alcohols | 10.2 - 68.9 |

| Hexanol | 0.1 - 2.5 |

| Butane-2,3-diol | 0.8 - 9.2 |

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in a Liquid Matrix

This protocol details the steps for the extraction and quantification of this compound from a liquid sample, such as a non-carbonated beverage.

1. Materials and Reagents

-

Sample: Liquid matrix (e.g., fruit juice, non-carbonated soft drink)

-

Standard: this compound (analytical grade)

-

Internal Standard (IS): 2-Octanol or other suitable non-endogenous alcohol

-

Sodium Chloride (NaCl): Analytical grade, for salting out

-

Deionized Water: For standard preparation

-

SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, 50/30 µm thickness

-

Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps

-

Heating and Agitation System: SPME autosampler with heating and agitation capabilities, or a heating block with a magnetic stirrer.

-

GC-MS System: Gas chromatograph coupled to a mass spectrometer with a suitable capillary column.

2. Standard Preparation

-

Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of deionized water in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with deionized water to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 mg/L).

-

Internal Standard Stock Solution (100 mg/L): Prepare a stock solution of the internal standard (e.g., 2-Octanol) in deionized water.

3. Sample Preparation

-

Pipette 5 mL of the liquid sample into a 20 mL glass vial.

-

Add a consistent amount of NaCl (e.g., 1 g) to each vial to enhance the release of volatile compounds into the headspace.

-

Spike the sample with the internal standard to a final concentration of 1 mg/L.

-

Immediately seal the vial with a PTFE/silicone septum screw cap.

4. HS-SPME Procedure

-

Place the sealed vial in the autosampler or heating block set to the optimized extraction temperature (e.g., 40-60 °C).

-

Equilibrate the sample for 5-10 minutes at the set temperature with agitation (e.g., 250 rpm).

-

Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30-45 minutes) with continuous agitation.

-

After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption.

5. GC-MS Analysis

-

Injector: Set to 250 °C for thermal desorption for 5 minutes in splitless mode.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A mid-polarity column such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for the separation of alcohols.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp 1: Increase to 180 °C at a rate of 5 °C/min.

-

Ramp 2: Increase to 240 °C at a rate of 20 °C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 250 °C.

-

6. Data Analysis and Quantification

-

Identify this compound in the sample chromatograms by comparing its retention time and mass spectrum with that of the analytical standard.

-

Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the working standards.

-

Quantify the concentration of this compound in the samples using the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for the extraction and analysis of this compound.

References

Application Notes and Protocols for 5,5-Dimethyl-2-hexanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5,5-Dimethyl-2-hexanol in various organic synthesis reactions. Due to its structure as a sterically hindered secondary alcohol, this compound serves as a versatile building block for the synthesis of a range of organic compounds. Its applications primarily revolve around its transformation into ketones, alkenes, and esters, which are valuable intermediates in the fragrance industry and in the development of new chemical entities.

Oxidation to 5,5-Dimethyl-2-hexanone

The oxidation of the secondary alcohol this compound yields the corresponding ketone, 5,5-Dimethyl-2-hexanone. This ketone can be a useful intermediate in the synthesis of more complex molecules, including potential applications in fragrance chemistry. The choice of oxidizing agent is crucial to ensure high conversion and selectivity.

The following table summarizes typical yields for the oxidation of this compound using common oxidizing agents. Please note that these are representative values and actual yields may vary depending on specific reaction conditions and scale.

| Oxidizing Agent | Typical Yield (%) | Reaction Conditions |

| Pyridinium Chlorochromate (PCC) | 85-95 | Dichloromethane (DCM), Room Temperature, 2-4 hours |

| Swern Oxidation | 90-98 | Oxalyl chloride, DMSO, Triethylamine (B128534), -78 °C to RT |

| Jones Oxidation | 75-85 | CrO₃, H₂SO₄, Acetone, 0 °C to RT |

Protocol 1.1: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol describes a mild oxidation of this compound to 5,5-Dimethyl-2-hexanone using PCC.

Materials:

-

This compound

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add PCC (1.5 eq) to the solution in one portion.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 5,5-Dimethyl-2-hexanone by flash column chromatography or distillation.

Protocol 1.2: Swern Oxidation

This protocol provides a high-yielding, low-temperature oxidation method.

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Standard glassware for anhydrous, low-temperature reactions

Procedure:

-

To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Stir for another 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq) dropwise, and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the product by column chromatography.

Caption: Dehydration of this compound proceeds via a carbocation intermediate.

Esterification to Form Fragrance Esters

Esters derived from secondary alcohols often possess pleasant aromas and are used in the fragrance and flavor industry. This compound can be esterified with various carboxylic acids to produce a range of esters with potentially interesting olfactory properties. The Fischer esterification is a common method for this transformation.

| Carboxylic Acid | Ester Product Name | Potential Aroma Profile |

| Acetic Acid | 5,5-Dimethyl-2-hexyl acetate | Fruity, sweet |

| Butyric Acid | 5,5-Dimethyl-2-hexyl butyrate | Fruity, pineapple-like |

| Salicylic Acid | 5,5-Dimethyl-2-hexyl salicylate | Minty, floral |

Protocol 3.1: Fischer Esterification with Acetic Acid

This protocol details the synthesis of 5,5-Dimethyl-2-hexyl acetate.

Materials:

-

This compound

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (catalyst)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Reflux and distillation apparatus

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq) and glacial acetic acid (2.0 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Heat the mixture under reflux for 2-3 hours.

-

After cooling, pour the reaction mixture into a separatory funnel containing water.

-

Extract the ester with diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acetic acid) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting ester by distillation under reduced pressure.

Caption: Fischer esterification of this compound.

Potential as a Chiral Building Block

When synthesized in an enantiomerically pure form (either (R)- or (S)-5,5-Dimethyl-2-hexanol), this alcohol can serve as a valuable chiral building block in asymmetric synthesis. The chiral center can be incorporated into target molecules, which is of particular importance in drug development where stereochemistry often dictates biological activity. The synthesis of enantiopure this compound can be achieved through asymmetric reduction of the corresponding ketone.

Caption: Asymmetric synthesis of chiral this compound for use as a building block.

Application Notes and Protocols: Derivatization of 5,5-Dimethyl-2-hexanol for Improved Detection

Introduction

5,5-Dimethyl-2-hexanol is a secondary alcohol that, due to its lack of a strong chromophore and relatively low volatility, can present challenges for sensitive detection and quantification using standard analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization, the process of chemically modifying an analyte, is a crucial strategy to enhance its analytical properties. This application note provides detailed protocols for the derivatization of this compound to improve its volatility for GC-MS analysis and to introduce a fluorescent tag for sensitive HPLC detection. These methods are particularly relevant for researchers, scientists, and drug development professionals working on the analysis of aliphatic alcohols in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization is employed to increase the volatility and thermal stability of this compound, leading to improved chromatographic peak shape and sensitivity.[1] The two most common derivatization techniques for alcohols are silylation and acylation.[2]

Silylation

Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[3] This derivatization reaction reduces the polarity of the alcohol, making it more volatile and amenable to GC analysis. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used and effective silylating reagent for alcohols.[4] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of BSTFA, especially for sterically hindered secondary alcohols.[4]

Workflow for Silylation and GC-MS Analysis of this compound

Acylation

Acylation introduces an acyl group to the hydroxyl moiety of the alcohol, forming an ester.[2] This process also serves to decrease the polarity and increase the volatility of the analyte.[5] Acetic anhydride (B1165640) is a common and cost-effective reagent for acetylation.[6] The resulting acetate (B1210297) ester is more amenable to GC-MS analysis than the parent alcohol.

Workflow for Acylation and GC-MS Analysis of this compound

Quantitative Data for GC-MS Analysis of Derivatized Secondary Alcohols

| Derivative | Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| TMS Ether | Long-chain secondary alcohols | Varies with column and conditions | Typically in the low ng/mL range | Typically in the mid ng/mL range | [1][7] |

| Acetate Ester | Long-chain secondary alcohols | Varies with column and conditions | Generally in the ng/mL range | Generally in the ng/mL range | [5] |

High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is primarily used to introduce a chromophoric or fluorophoric tag to the this compound molecule, enabling sensitive UV or fluorescence detection.[8] Pre-column derivatization is a common approach where the analyte is chemically modified before injection into the HPLC system.[8]

Fluorescent Labeling

Fluorescent derivatization offers excellent sensitivity, often reaching picomole or even femtomole levels of detection.[9] A variety of reagents are available for labeling hydroxyl groups. For instance, reagents containing a coumarin (B35378) or carbazole (B46965) moiety can be used to introduce a highly fluorescent tag.[9]

Workflow for Fluorescent Labeling and HPLC Analysis of this compound

Quantitative Data for HPLC Analysis of Derivatized Alcohols

The following table presents representative quantitative data for the HPLC analysis of fluorescently labeled alcohols. This data illustrates the high sensitivity that can be achieved with this derivatization approach.

| Derivatizing Reagent | Analyte | Retention Time (min) | Limit of Detection (LOD) | Reference |

| 2-(9-carbazole)-ethyl chloroformate | Aliphatic alcohols | Varies with column and conditions | 13.3-93.5 nmol/L | [9] |

| 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide (DACB-CN) | Cetyl alcohol | Varies with column and conditions | 1-2 fmol/10 µL | [9] |

Experimental Protocols

Protocol 1: Silylation of this compound with BSTFA for GC-MS Analysis

Materials:

-